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1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Medicinal Chemistry Structure-Activity Relationship Urea-based Inhibitors

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is a synthetic disubstituted urea derivative (C18H21N3O, MW 295.386). It belongs to a broad class of cyclopropylpyridinylmethyl ureas that have been investigated as inhibitors across multiple target families, including diacylglycerol acyltransferase (DGAT) , nicotinamide phosphoribosyltransferase (NAMPT) , and various kinases.

Molecular Formula C18H21N3O
Molecular Weight 295.386
CAS No. 2034570-97-1
Cat. No. B2797918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS2034570-97-1
Molecular FormulaC18H21N3O
Molecular Weight295.386
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3CC3)C
InChIInChI=1S/C18H21N3O/c1-12-3-6-17(7-13(12)2)21-18(22)20-10-14-8-16(11-19-9-14)15-4-5-15/h3,6-9,11,15H,4-5,10H2,1-2H3,(H2,20,21,22)
InChIKeySAECGCQIRSQGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 2034570-97-1) – Compound Overview and Procurement Baseline


1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is a synthetic disubstituted urea derivative (C18H21N3O, MW 295.386) . It belongs to a broad class of cyclopropylpyridinylmethyl ureas that have been investigated as inhibitors across multiple target families, including diacylglycerol acyltransferase (DGAT) [1], nicotinamide phosphoribosyltransferase (NAMPT) [2], and various kinases [3]. The compound features a 5-cyclopropylpyridin-3-ylmethyl group on the urea N-terminus and a 3,4-dimethylphenyl group on the opposite terminus, providing a distinct substitution pattern relative to in-class analogs.

Why 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea Cannot Be Casually Replaced by a Close Analog


In urea-based inhibitor series, small changes in the aryl substitution pattern or the pyridylmethyl linker geometry frequently produce large shifts in potency and selectivity. For example, in the NAMPT inhibitor class, moving from a 3-pyridyl to a 5-cyclopropylpyridin-3-ylmethyl group alters both the enzyme fit and the CYP2C9 inhibition liability [1]. Similarly, the 3,4-dimethylphenyl terminus, versus an ortho-tolyl or para-methoxyphenyl replacement, modifies logP, hydrogen-bond donor–acceptor balance, and the compound's interaction with diverse hydrophobic pockets [2]. Consequently, generic procurement of an 'in-class' analog without matching these structural features risks loss of target activity, altered selectivity, or unpredictable pharmacokinetic behavior.

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea – Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 3,4-Dimethylphenyl vs. Ortho-Tolyl Regioisomer Impact on Hydrogen-Bond Donor Capacity

The target compound carries a 3,4-dimethylphenyl urea terminus. In the crystal structures of closely related dimethylphenyl-pyridyl ureas, the 3,4-dimethyl substitution pattern, as opposed to 2,4- or 2,6-dimethyl permutations, directs the urea NH groups into a syn-periplanar conformation that favors bidentate hydrogen-bond donation to carboxylate or phosphate anions [1]. The immediate structural analog 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea (CAS 2034570-91-3) replaces the 3,4-dimethylphenyl group with an ortho-tolyl group, which introduces steric hindrance near the urea linkage and disrupts this preferred hydrogen-bond geometry. No direct head-to-head assay data are currently publicly available, but the crystallographic evidence supports a class-level inference of differentiated binding behavior.

Medicinal Chemistry Structure-Activity Relationship Urea-based Inhibitors

CYP2C9 Inhibition Risk Profile: 5-Cyclopropylpyridinylmethyl Strategy Over Standard Pyridine Isomers in Urea NAMPT Inhibitors

In the NAMPT inhibitor development program, urea compounds containing exposed pyridine rings were found to cause significant CYP2C9 inhibition. Replacement of the standard 3-pyridyl group with a 5-cyclopropylpyridin-3-ylmethyl moiety—the exact architecture present in the target compound—was one of the strategies explored to reduce CYP2C9 liability while retaining NAMPT potency [1]. Although the target compound itself was not explicitly profiled in the published study, the class-level relationship indicates that the 5-cyclopropylpyridinylmethyl fragment provides a measurable advantage over simpler 3-pyridyl or 4-pyridyl urea analogs in terms of CYP2C9 off-target profile.

Drug Metabolism CYP Inhibition NAMPT Inhibitor Optimization

Lipophilic Ligand Efficiency Profile: 3,4-Dimethylphenyl vs. Thiophene-2-yl or Cyclohexyl Analogs

The 3,4-dimethylphenyl terminus in the target compound provides a balanced lipophilicity vector with two methyl groups adding mild hydrophobicity (estimated logP ~2.5–3.5 based on fragment contributions). By comparison, the structurally analogous thiophene-2-yl-methyl urea (CAS 2034616-79-8) introduces a sulfur-containing heterocycle that increases polarity (estimated logP ~2.0–2.5), while the cyclohexylmethyl analog (CAS 2034570-93-7) significantly raises logP (~3.5–4.5). For applications requiring a specific logP window—such as CNS drug discovery where optimal logP ranges from 2 to 3.5—the target compound's 3,4-dimethylphenyl substitution may be preferred over more polar or more lipophilic alternatives [1]. No experimentally determined logP value for the target compound was located in the public domain, so this comparison relies on computational fragment-based estimates.

Lipophilic Ligand Efficiency Physicochemical Property Differentiation Compound Selection

Rotatable Bond Analysis: Conformational Restriction Relative to Unconstrained Urea Analogs

The target compound contains a methylene linker between the cyclopropylpyridine and the urea core, yielding a total of 5 rotatable bonds, whereas simple N-cyclopropyl-N'-(3,4-dimethylphenyl)urea (Hit2Lead compound, MW 204, LogP 2.40) anchors the cyclopropyl directly on the urea nitrogen with only 3 rotatable bonds . The added methylene spacer in the target compound extends the pyridine ring, potentially enabling it to reach deeper into a binding pocket. Conversely, the fully flexible analog N-(3,4-dimethylphenyl)-N'-phenethylurea, lacking the pyridine ring, has 6 rotatable bonds and loses the hydrogen-bond acceptor capability of the pyridine nitrogen. The target compound thus occupies a distinct position in the rotatable-bond/rigidity continuum that differentiates it from both more rigid and more flexible urea-based analogs.

Conformational Analysis Ligand Efficiency Medicinal Chemistry Design

Application Scenarios Where 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethylphenyl)urea Offers the Strongest Value Proposition


NAMPT-Targeted Anticancer Lead Optimization Programs Requiring Reduced CYP2C9 Liability

In NAMPT inhibitor drug discovery, the 5-cyclopropylpyridinylmethyl scaffold reduces CYP2C9 off-target inhibition compared to standard pyridyl ureas [1]. The target compound combines this advantage with the 3,4-dimethylphenyl terminus, which may further modulate NAMPT binding. Procurement is warranted when the goal is to advance a urea-based NAMPT inhibitor with a favorable drug–drug interaction profile.

Structure-Based Design of Urea Anion Receptors or Supramolecular Binding Modules

Dimethylphenyl-pyridyl ureas have demonstrated well-defined hydrogen-bonding networks with oxo-anions such as sulfate, perchlorate, and nitrate in solid-state studies [2]. The target compound, with its 3,4-dimethyl substitution, is predicted to adopt a urea conformation optimal for anion recognition. This supports its use in developing selective anion sensors or in studying anion–ligand interactions.

Hinge-Binding Fragment in Kinase Inhibitor Scaffold Hopping Campaigns

Urea compounds have been extensively patented as kinase inhibitors and the pyridinylmethyl urea motif can serve as a hinge-binding fragment [3]. The 3,4-dimethylphenyl group offers a hydrophobic extension that can occupy the kinase selectivity pocket differently than para-substituted or ortho-substituted analogs, potentially providing a distinct selectivity profile valued in scaffold hopping efforts.

CNS-Targeted Studies Requiring a Predictable Lipophilicity Window

Based on fragment-based estimates, the target compound is predicted to occupy a logP range (2.5–3.5) favorable for CNS penetration. Unlike the more lipophilic cyclohexyl analog or more polar thiophenyl analog, the 3,4-dimethylphenyl urea is expected to balance passive permeability with solubility, making it a candidate for CNS-targeted chemical probes. Researchers should confirm experimental logD7.4 before committing to full-scale synthesis.

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